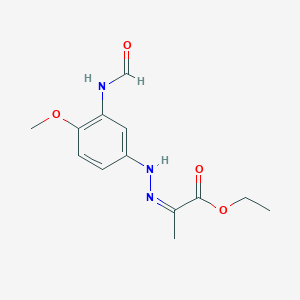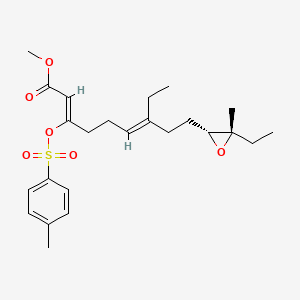
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I is an intermediate compound in the synthesis of Juvenile Hormone I, an acyclic sesquiterpenoid that regulates various aspects of insect physiology. Juvenile Hormones play a crucial role in the development, reproduction, diapause, and polyphenisms of insects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I involves multiple steps, starting from basic organic compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The tosyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including other juvenile hormones.
Biology: The compound is studied for its role in insect physiology and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in regulating growth and development.
Industry: It is used in the production of insect growth regulators and other agrochemicals.
作用机制
The mechanism of action of Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I involves its interaction with specific receptors in insects. The compound binds to juvenile hormone receptors, triggering a cascade of molecular events that regulate gene expression and physiological processes. Key pathways involved include the activation of transcription factors and modulation of enzyme activity .
相似化合物的比较
Similar Compounds
Juvenile Hormone I: The parent compound, which has a similar structure but lacks the tosyloxy group.
Juvenile Hormone II: Another juvenile hormone with slight structural differences.
Juvenile Hormone III: A more complex juvenile hormone with additional functional groups.
Uniqueness
Des-(3-Methyl) 3-(Tosyloxy) Juvenile Hormone I is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tosyloxy group allows for targeted chemical modifications, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C24H34O6S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
methyl (2Z,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-(4-methylphenyl)sulfonyloxynona-2,6-dienoate |
InChI |
InChI=1S/C24H34O6S/c1-6-19(13-16-22-24(4,7-2)29-22)9-8-10-20(17-23(25)28-5)30-31(26,27)21-14-11-18(3)12-15-21/h9,11-12,14-15,17,22H,6-8,10,13,16H2,1-5H3/b19-9+,20-17-/t22-,24+/m1/s1 |
InChI 键 |
QDERYACZMJQSHH-DBIRGZMJSA-N |
手性 SMILES |
CC/C(=C\CC/C(=C/C(=O)OC)/OS(=O)(=O)C1=CC=C(C=C1)C)/CC[C@@H]2[C@](O2)(C)CC |
规范 SMILES |
CCC(=CCCC(=CC(=O)OC)OS(=O)(=O)C1=CC=C(C=C1)C)CCC2C(O2)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






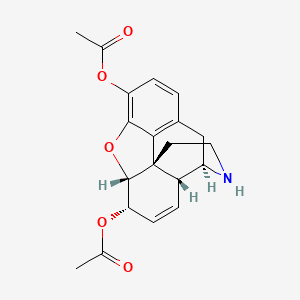
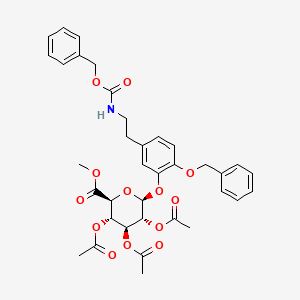
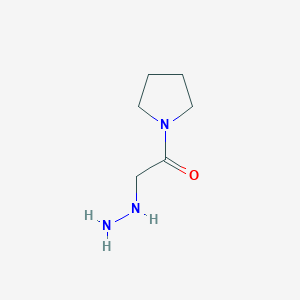

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
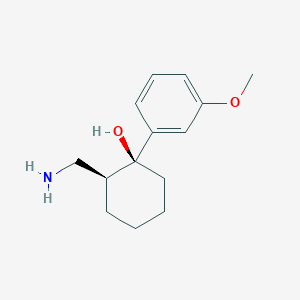
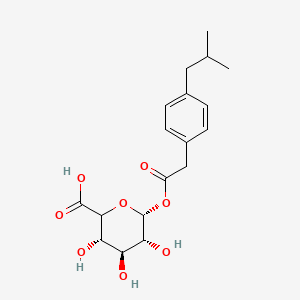
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)

